molecular formula C15H11ClO2S B8504298 3-Benzylmercapto-4-chlorocarbonyl benzaldehyde CAS No. 64976-84-7

3-Benzylmercapto-4-chlorocarbonyl benzaldehyde

Cat. No. B8504298
CAS RN: 64976-84-7
M. Wt: 290.8 g/mol
InChI Key: BHLVGRTVYWBSFB-UHFFFAOYSA-N
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Patent
US04051148

Procedure details

To a solution containing 23.2 g of 3-benzylmercapto-4-carboxy benzaldehyde in 250 ml of methylene chloride is added 15 ml of thionyl chloride and 0.5 ml of dimethylformamide. The reaction mixture is refluxed for 6-7 hours, then evaporated to dryness. Crystallization from 100 ml of ether yielded 27.0 g of 3-benzylmercapto-4-chlorocarbonyl benzaldehyde (a).
Name
3-benzylmercapto-4-carboxy benzaldehyde
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[C:17]([OH:19])=O)[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:22])=O.CN(C)C=O>C(Cl)Cl>[CH2:1]([S:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[C:17]([Cl:22])=[O:19])[CH:12]=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3-benzylmercapto-4-carboxy benzaldehyde
Quantity
23.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C(C=O)C=CC1C(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 6-7 hours
Duration
6.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystallization from 100 ml of ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1C=C(C=O)C=CC1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.